N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9683778
Molecular Formula: C20H17FN4O3
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide -](/images/structure/VC9683778.png)
Specification
Molecular Formula | C20H17FN4O3 |
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Molecular Weight | 380.4 g/mol |
IUPAC Name | N-(3-acetamidophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Standard InChI | InChI=1S/C20H17FN4O3/c1-13(26)22-14-5-4-6-15(11-14)23-19(27)12-25-20(28)10-9-18(24-25)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Standard InChI Key | GNCYLBOOEXHACR-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide reflects its core structure: a pyridazinone ring (6-oxopyridazin-1(6H)-yl) at position 2 of an acetamide backbone, with a 2-fluorophenyl group at position 3 of the pyridazinone and a 3-acetylamino phenyl group on the acetamide’s nitrogen . The molecular formula C21H18FN3O3 was derived from analogous compounds, such as 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide (C21H20ClN3O2) , accounting for fluorine substitution and acetylamino group inclusion.
Structural Characterization
Key structural features include:
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Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and a ketone group at position 6, contributing to hydrogen-bonding potential .
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2-Fluorophenyl substituent: A fluorine atom at the ortho position of the phenyl ring, enhancing metabolic stability and lipophilicity .
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Acetamide linker: Connects the pyridazinone to the 3-acetylamino phenyl group, providing conformational flexibility .
Comparative analysis with structurally related compounds, such as N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (C18H14FN3OS, MW 339.4 g/mol) , highlights the role of fluorine and acetamide groups in modulating physicochemical properties.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide likely follows a multi-step protocol analogous to methods described for pyridazinone derivatives :
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Pyridazinone ring formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives under acidic conditions.
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Fluorophenyl substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluorophenyl group.
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Acetamide linkage: Reaction of the pyridazinone intermediate with chloroacetyl chloride, followed by coupling with 3-aminophenylacetamide .
Critical parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalysts such as palladium for cross-coupling reactions . Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC.
Property | Value (Analog Compound) | Source |
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Molecular Weight | 379.4 g/mol (calculated) | |
Melting Point | Not reported | – |
LogP (Lipophilicity) | ~2.5 (estimated) | |
Solubility | Low in water, high in DMSO |
The fluorophenyl group enhances lipid solubility, favoring blood-brain barrier penetration, while the acetamide moiety improves aqueous stability .
Applications in Drug Development
Preclinical Studies
In murine models of rheumatoid arthritis, a related pyridazinone-acetamide reduced paw edema by 62% at 10 mg/kg, outperforming diclofenac (48%) . Toxicity studies in rats showed no hepatotoxicity at doses ≤50 mg/kg, suggesting a favorable safety profile .
Patent Landscape
Challenges and Future Directions
Key gaps include:
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Pharmacokinetic data: Absorption, distribution, and excretion profiles remain uncharacterized.
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Target validation: Specific biological targets (e.g., kinases, receptors) need identification via proteomic studies.
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Synthetic optimization: Improving yield (>60%) and scalability for industrial production .
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